molecular formula C9H16BrCl2N3 B3005579 (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride CAS No. 2031241-96-8

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride

Cat. No.: B3005579
CAS No.: 2031241-96-8
M. Wt: 317.05
InChI Key: DECULSREMREDCI-DRJPZDRJSA-N
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Description

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and an amine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclohexane ring formation: The brominated pyrazole is then reacted with a cyclohexanone derivative under reductive amination conditions to form the cyclohexane ring.

    Formation of the dihydrochloride salt: The final step involves converting the amine group to its dihydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The bromine atom can be reduced to form a hydrogenated pyrazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure but with a different functional group.

    3-Bromopropylamine hydrobromide: Another brominated amine with a different carbon chain length.

    2-Chloroethylamine hydrochloride: A chlorinated analogue with similar reactivity.

Uniqueness

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3.2ClH/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9;;/h5-6,8-9H,1-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECULSREMREDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2C=C(C=N2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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